molecular formula C3H5BrF2 B14026112 Bromdifluorpropan CAS No. 420-98-4

Bromdifluorpropan

Cat. No.: B14026112
CAS No.: 420-98-4
M. Wt: 158.97 g/mol
InChI Key: WSECXBNDYYTSGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromdifluorpropan can be synthesized through the halogenation of propene. The reaction involves the addition of bromine and fluorine to the double bond of propene under controlled conditions. One common method involves the use of hydrogen bromide (HBr) and hydrogen fluoride (HF) as reagents. The reaction is typically carried out at elevated temperatures to facilitate the addition of halogens to the propene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propene is continuously fed along with bromine and fluorine sources. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Bromdifluorpropan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used for elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted propanes depending on the substituent introduced.

    Elimination: Alkenes such as propene or fluoropropene are formed.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

Bromdifluorpropan has several applications in scientific research:

    Biology: It is used in the study of halogenated compounds’ effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of bromdifluorpropan involves its interaction with various molecular targets. In substitution reactions, the bromine or fluorine atoms are replaced by other functional groups through nucleophilic attack. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    Bromodifluoromethane (CHBrF₂): A gaseous compound used as a refrigerant and fire suppressant.

    1-bromo-2-fluoropropane (C₃H₆BrF): A structural isomer with different reactivity and applications.

    1,1-difluoro-2-bromoethane (C₂H₃BrF₂): Another halogenated hydrocarbon with distinct properties.

Uniqueness

Bromdifluorpropan is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties

Properties

IUPAC Name

1-bromo-2,2-difluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2/c1-3(5,6)2-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECXBNDYYTSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037362
Record name 1-Bromo-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-98-4
Record name 1-Bromo-2,2-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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